Structural Identity vs. Close Analogs
The primary quantifiable differentiation from its closest analogs lies in its molecular weight and exact composition. The ethoxy substituent results in a molecular weight of 203.14 g/mol, which is 14.02 g/mol greater than the methoxy analog, 1,2-difluoro-4-methoxy-5-nitrobenzene (189.12 g/mol) [1]. This is a critical and unambiguous metric for confirming identity via LC-MS and for accurate stoichiometric calculations in synthesis, ensuring the correct compound is procured and utilized.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 203.14 g/mol (C8H7F2NO3) |
| Comparator Or Baseline | 1,2-Difluoro-4-methoxy-5-nitrobenzene (CAS 66684-64-8) |
| Quantified Difference | 14.02 g/mol difference (CH2 group) |
| Conditions | Calculated from molecular formula. |
Why This Matters
This difference is essential for analytical verification (MS) and precise reagent preparation, preventing costly errors from using an incorrect, similar-looking analog.
- [1] ChemSrc. (2024). 1,2-Difluoro-4-ethoxy-5-nitrobenzene. CAS 1806366-70-0. View Source
